Cas no 197968-46-0 (2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol)

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is a versatile photoreactive compound widely used in photoaffinity labeling and crosslinking studies. Its key structural features include a diazirine group, which generates highly reactive carbene intermediates upon UV irradiation, enabling covalent bonding with proximal biomolecules. The trifluoromethyl group enhances stability and reactivity, while the iodo substituent offers additional functionalization potential. The benzyl alcohol moiety provides a handle for further derivatization or conjugation. This compound is particularly valuable in probing protein-ligand interactions, mapping binding sites, and studying molecular recognition processes. Its balanced reactivity and selectivity make it a useful tool in chemical biology and drug discovery research.
2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol structure
197968-46-0 structure
Product name:2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol
CAS No:197968-46-0
MF:C9H6F3IN2O
Molecular Weight:342.05600
MDL:MFCD30581984
CID:1062391
PubChem ID:11210038

2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol 化学的及び物理的性質

名前と識別子

    • 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
    • [2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
    • 2-Iodo-4-[3-(trifluoroMethyl)-3H-diazirin-3-yl]benzeneMethanol
    • {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol
    • Benzenemethanol, 2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
    • 197968-46-0
    • {2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol
    • DB-228139
    • DTXSID70458897
    • EN300-21040242
    • 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol
    • MDL: MFCD30581984
    • インチ: InChI=1S/C9H6F3IN2O/c10-9(11,12)8(14-15-8)6-2-1-5(4-16)7(13)3-6/h1-3,16H,4H2
    • InChIKey: RRDFFESOQHBLLK-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)I)CO

計算された属性

  • 精确分子量: 341.94800
  • 同位素质量: 341.94769g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 302
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45Ų
  • XLogP3: 2.7

じっけんとくせい

  • Solubility: Dichloromethane, Diethyl Ether, Methanol
  • PSA: 44.95000
  • LogP: 1.83560

2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol Security Information

  • 储存条件:Refrigerator

2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
I724765-5mg
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
197968-46-0
5mg
$925.00 2023-05-18
TRC
I724765-10mg
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
197968-46-0
10mg
$1596.00 2023-05-18
eNovation Chemicals LLC
D557575-1g
Benzenemethanol, 2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
197968-46-0 96%
1g
$1430 2024-05-25
Enamine
EN300-21040242-0.05g
{2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol
197968-46-0
0.05g
$1393.0 2023-09-16
Enamine
EN300-21040242-0.1g
{2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol
197968-46-0
0.1g
$1459.0 2023-09-16
Enamine
EN300-21040242-0.25g
{2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol
197968-46-0
0.25g
$1525.0 2023-09-16
Enamine
EN300-21040242-0.5g
{2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol
197968-46-0
0.5g
$1591.0 2023-09-16
Enamine
EN300-21040242-5g
{2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol
197968-46-0
5g
$4806.0 2023-09-16
eNovation Chemicals LLC
D557575-1g
Benzenemethanol, 2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
197968-46-0 96%
1g
$1430 2025-02-20
eNovation Chemicals LLC
D557575-10g
Benzenemethanol, 2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
197968-46-0 96%
10g
$11175 2025-02-20

2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol 合成方法

2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol 関連文献

2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcoholに関する追加情報

Professional Introduction to 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol (CAS No. 197968-46-0)

2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol, with the CAS number 197968-46-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules known for their unique reactivity and utility in various synthetic applications. The presence of multiple functional groups, including an iodo substituent and a diazirine moiety, makes it a versatile tool for researchers exploring advanced chemical modifications and molecular interactions.

The structure of 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol incorporates several key features that enhance its applicability in modern synthetic chemistry. The iodo group provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of complex organic molecules. Additionally, the diazirine group serves as a photoactivatable moiety, enabling the formation of covalent bonds upon exposure to ultraviolet light. This property is particularly valuable in biochemical studies where site-specific labeling and protein modification are required.

In recent years, the demand for high-quality intermediates like 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol has surged due to advancements in drug discovery and molecular biology techniques. The trifluoromethyl group, a common feature in many bioactive compounds, contributes to the metabolic stability and lipophilicity of molecules, making them more suitable for therapeutic applications. Researchers have leveraged this compound in the development of novel inhibitors and probes that target specific biological pathways.

One of the most compelling aspects of 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol is its role in click chemistry applications. Click reactions are highly efficient and selective, allowing for the rapid assembly of complex structures under mild conditions. The combination of an iodo group and a diazirine moiety makes this compound an excellent candidate for click-based strategies, particularly when integrating photoreactive groups into larger molecular frameworks. This has been particularly useful in the synthesis of fluorescent probes and imaging agents used in diagnostic assays.

The pharmaceutical industry has also shown interest in derivatives of 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol due to their potential as lead compounds for drug development. The ability to modify both the iodo and diazirine functional groups allows for extensive structural optimization. Recent studies have demonstrated the use of this compound in generating libraries of diverse molecules for high-throughput screening. Such libraries are instrumental in identifying novel therapeutic candidates with improved pharmacokinetic profiles.

Beyond its synthetic utility, 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol has found applications in materials science and nanotechnology. The photoactivatable nature of the diazirine group enables precise surface functionalization of materials, which is crucial for developing advanced sensors and catalysts. Researchers have utilized this compound to attach bioactive molecules onto solid surfaces, facilitating the creation of biosensors with high sensitivity and selectivity.

The growing interest in green chemistry principles has also influenced the use of 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol. Efforts are underway to develop synthetic routes that minimize waste and reduce energy consumption. The efficiency of click reactions makes this compound an attractive choice for sustainable chemistry initiatives. By optimizing reaction conditions and employing recyclable catalysts, researchers aim to enhance the environmental footprint of processes involving these intermediates.

In conclusion, 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ybenzyl Alcohol (CAS No. 197968-46) represents a valuable asset in modern chemical research. Its unique structural features enable a wide range of applications across pharmaceuticals, biotechnology, materials science, and nanotechnology. As research continues to evolve, the versatility and reactivity of this compound will undoubtedly play a pivotal role in advancing scientific discovery and innovation.

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